molecular formula C18H20N2O5S B2790862 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 949355-56-0

3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2790862
CAS No.: 949355-56-0
M. Wt: 376.43
InChI Key: MZBHQACWWUAMLL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a sulfonamide group linked to a phenyl ring substituted with a 2-pyrrolidone moiety and methoxy groups, a structure known to confer unique physicochemical properties and bioactivity . Benzenesulfonamide scaffolds are recognized for their potential as kinase inhibitors and their application in developing anticancer agents . Specifically, compounds containing the 2-oxopyrrolidin-1-yl group linked via a sulfonamide bridge have been investigated as a novel class of antimitotic agents. Research indicates such compounds can act as antimicrotubule agents that target the colchicine-binding site on tubulin, disrupting microtubule assembly, arresting the cell cycle in the G2/M phase, and inducing apoptosis in proliferating cancer cells . This mechanism is of significant interest in oncology research for the development of new chemotherapeutic strategies. The presence of the dimethoxyphenyl and 2-pyrrolidone motifs in its architecture contributes to its electronic characteristics, conformational stability, and potential for membrane permeability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(12-17(16)25-2)26(22,23)19-13-5-3-6-14(11-13)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBHQACWWUAMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable aromatic precursor.

    Introduction of the dimethoxy groups: Methoxylation reactions are employed to introduce the methoxy groups at the desired positions on the aromatic ring.

    Attachment of the pyrrolidinone moiety: This step involves the formation of an amide bond between the benzenesulfonamide core and the pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Enzyme Inhibition

Key analogs and their biological activities are summarized below:

Compound Name / ID Substituent Features Target Enzyme (IC₅₀ / % Inhibition) Key Findings Reference
Target Compound 3,4-Dimethoxy, 2-oxopyrrolidin-1-ylphenyl Kynurenine 3-hydroxylase (Data N/A) Structural analog of Ro-61-8048
Ro-61-8048 (16) 3,4-Dimethoxy, 4-(3-nitrophenyl)thiazol-2-yl KMO (IC₅₀ = 37 nM) High-affinity inhibitor
Compound 67 Piperidin-1-ylmethyl (6-membered N-ring) KMO (24% inhibition) Reduced brain 3-OH-KYN levels
Compound 68 Morpholinomethyl (6-membered N/O-ring) KMO (64% inhibition) Enhanced potency vs. 5-membered
Compound 69 Pyrrolidin-1-ylmethyl (5-membered N-ring) KMO (9% inhibition) Unexpected in vivo activity
Key Observations:

Ring Size and Heteroatoms: Six-membered rings (e.g., piperidine in 67, morpholine in 68) exhibit higher inhibitory potency than five-membered pyrrolidine derivatives (69) . The presence of oxygen in morpholine (68) further enhances activity, likely due to improved hydrogen-bonding or solubility.

Substituent Positioning: Ro-61-8048 (thiazole-linked nitro group) demonstrates nanomolar potency, highlighting the importance of electron-withdrawing groups (e.g., -NO₂) in enhancing binding affinity . The target compound lacks a thiazole ring but retains the 3,4-dimethoxy motif, suggesting its activity may depend on the phenyl-pyrrolidinone interaction with enzyme pockets.

In Vivo Performance :

  • Despite low in vitro potency, Compound 69 reduced brain 3-OH-KYN levels, possibly due to prodrug conversion or off-target effects . This underscores the need for pharmacokinetic profiling of the target compound.

Structural and Functional Divergences

A. Pyrrolidinone vs. Thiazole Derivatives
  • Ro-61-8048 (thiazole-based) achieves high potency (IC₅₀ = 37 nM) via rigid planar geometry and π-π stacking with aromatic enzyme residues .
  • The target compound’s pyrrolidinone introduces a non-planar, oxygenated structure, which may alter binding kinetics but improve metabolic stability compared to thiazole systems.
B. Comparison with N-Alkyl/Aralkyl Sulfonamides
  • Derivatives like N-cyclobutyl-3,4-dimethoxy-N-(3-(morpholinomethyl)benzyl)benzenesulfonamide () use morpholine for solubility, similar to Compound 68. The target compound’s pyrrolidinone may offer comparable polarity without requiring additional N-alkylation.

Biological Activity

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including methoxy groups and a pyrrolidinone moiety, suggest significant potential for various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 398.45 g/mol. The compound features:

  • Benzamide core: Provides a framework for biological activity.
  • Methoxy substituents: Enhance solubility and potential receptor interactions.
  • Pyrrolidinone ring: May facilitate binding to specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of methoxy groups likely enhances its affinity for these targets, modulating their activity and influencing cellular responses.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma). The results indicated that compounds similar to this compound showed significant inhibition of cell growth at various concentrations (IC50 values).

CompoundCell LineIC50 (µM)
PIB-SOHT-2912.5
PPB-SOM218.0
CA-4MCF715.0

Table 1: Antiproliferative Activity of Selected Compounds

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Cancer Cell Lines:
    A focused study on the antiproliferative effects demonstrated that the compound effectively inhibited cell proliferation in multiple cancer types. The mechanism involved disruption of cell cycle progression and induction of apoptosis.
  • In Vivo Studies:
    Animal models were employed to assess the therapeutic efficacy and safety profile of the compound. Results indicated a favorable safety margin with significant tumor reduction observed in treated groups compared to controls.

Q & A

Q. What analytical techniques are essential for confirming the structure and purity of 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Critical for confirming the positions of methoxy groups, sulfonamide linkages, and the pyrrolidinone moiety. 1^1H and 13^13C NMR can resolve aromatic protons and substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C18H22N2O5S, MW 378.44) by matching the exact mass .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities during synthesis .

Q. What are the key steps and reaction conditions for synthesizing this compound?

Answer: Synthesis typically involves:

Sulfonamide Coupling : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C .

Pyrrolidinone Introduction : Cyclization of a precursor amine with γ-butyrolactam under acidic or thermal conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How can researchers identify and mitigate common impurities in the final product?

Answer:

  • Impurity Sources : Unreacted starting materials, byproducts from incomplete cyclization, or sulfonamide hydrolysis.
  • Detection : Use HPLC with UV detection (λ = 254 nm) or LC-MS for trace analysis .
  • Mitigation : Optimize reaction time/temperature (e.g., 12–24 hours at reflux for complete cyclization) and employ inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Answer:

  • Temperature Control : Maintain precise thermal conditions (e.g., 50–60°C for sulfonamide coupling) to balance reaction rate and side-product formation .
  • Catalyst Screening : Test bases like DMAP or NaH to accelerate nucleophilic substitution steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
  • Real-Time Monitoring : Use TLC or in situ IR to terminate reactions at peak conversion .

Q. What experimental strategies are recommended for studying this compound’s enzyme inhibition potential?

Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) based on structural analogs .
  • Assay Design :
    • Fluorescence-Based Assays : Measure competitive displacement of fluorescent probes (e.g., dansylamide) .
    • Kinetic Analysis : Determine IC50 values under varied pH and substrate concentrations to elucidate inhibition mechanisms .
  • Structural Studies : Co-crystallization with target enzymes or molecular docking simulations to map binding interactions .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, pyrrolidinone → piperidinone) and compare bioactivity .
  • Biological Testing :
    • In Vitro Assays : Screen analogs against cancer cell lines (e.g., MTT assay) or microbial panels .
    • ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity trends .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via HPLC .
  • Oxidative Stress Testing : Expose to H2O2 or cytochrome P450 enzymes to identify susceptible sites (e.g., methoxy groups) .
  • Light Sensitivity : Conduct ICH-compliant photostability studies using UV/visible light chambers .

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